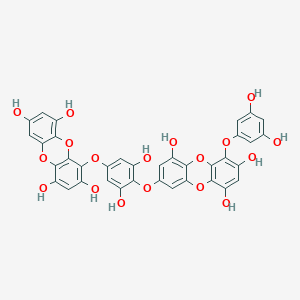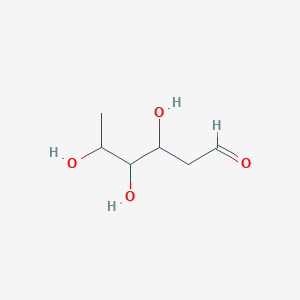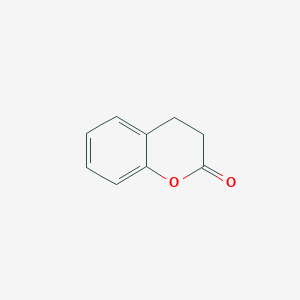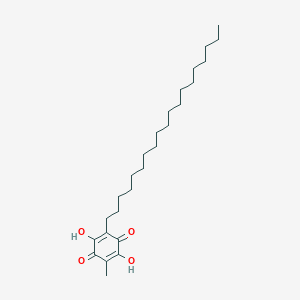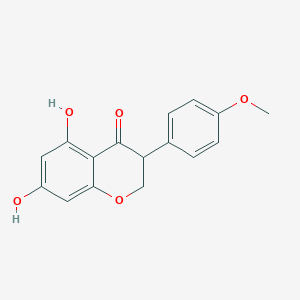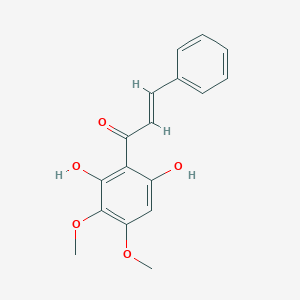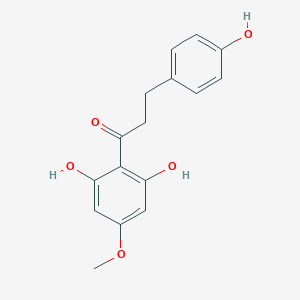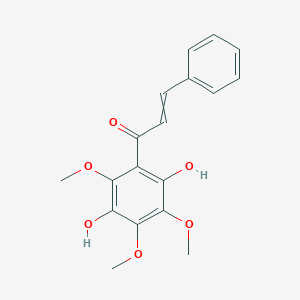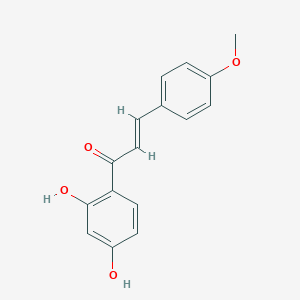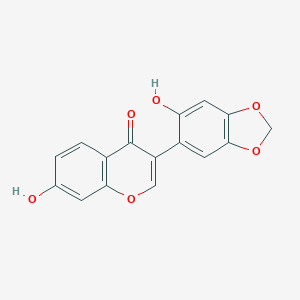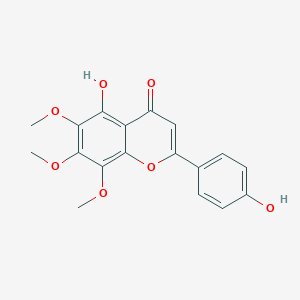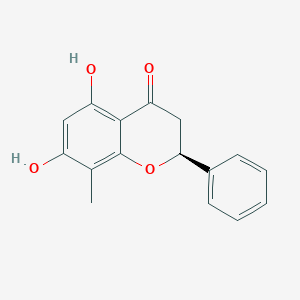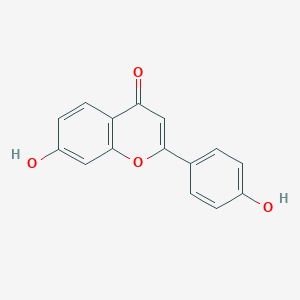
7,4'-Dihidroxi flavona
Descripción general
Descripción
7,4’-Dihidroxi flavona es un compuesto flavonoides con la fórmula molecular C15H10O4. Se encuentra naturalmente en varias plantas, particularmente en las raíces y semillas. Este compuesto es conocido por sus propiedades antioxidantes, antiinflamatorias y neuroprotectoras .
Aplicaciones Científicas De Investigación
7,4’-Dihidroxi flavona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor para sintetizar otros compuestos flavonoides.
Biología: Se ha estudiado su papel en la modulación de las vías biológicas y los procesos celulares.
Medicina: Este compuesto ha mostrado potencial en el tratamiento de enfermedades neurodegenerativas como el Alzheimer y el Parkinson debido a sus efectos neuroprotectores
Industria: Se utiliza en el desarrollo de productos farmacéuticos y nutracéuticos por sus beneficios para la salud.
Mecanismo De Acción
7,4’-Dihidroxi flavona ejerce sus efectos a través de varios mecanismos:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Efectos antiinflamatorios: Inhibe la producción de citoquinas proinflamatorias.
Neuroprotección: Activa la vía de señalización de la quinasa del receptor de tropomiosina B (TrkB), promoviendo la supervivencia y el crecimiento neuronal
Compuestos similares:
7,8-Dihidroxi flavona: Otro flavonoide con propiedades neuroprotectoras similares.
4’,7-Dihidroxi flavona: Un compuesto con similitudes estructurales pero diferentes actividades biológicas.
Singularidad: 7,4’-Dihidroxi flavona es única debido a su patrón de hidroxilación específico, que contribuye a sus distintas actividades biológicas y potencial terapéutico .
Análisis Bioquímico
Biochemical Properties
7,4’-Dihydroxyflavone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit eotaxin/CCL11 and carbonyl reductase 1 (CBR1) with an IC50 value of 0.28 μM . Additionally, 7,4’-Dihydroxyflavone regulates the expression of MUC5AC gene and mucus production through the modulation of NF-κB, STAT6, and HDAC2 pathways . These interactions highlight its potential in modulating inflammatory responses and mucus production.
Cellular Effects
7,4’-Dihydroxyflavone exerts significant effects on various cell types and cellular processes. It has been shown to decrease phorbol 12-myristate 13-acetate (PMA)-stimulated MUC5AC gene expression and mucus production in NCI-H292 human airway epithelial cells with an IC50 value of 1.4 μM . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and neuroprotective effects.
Molecular Mechanism
The molecular mechanism of 7,4’-Dihydroxyflavone involves its binding interactions with biomolecules and enzyme inhibition. It inhibits eotaxin/CCL11 and CBR1, thereby suppressing eotaxin production and preventing adverse effects on eotaxin production induced by dexamethasone . Additionally, 7,4’-Dihydroxyflavone modulates the NF-κB, STAT6, and HDAC2 pathways, leading to the inhibition of MUC5AC gene expression and mucus production . These molecular interactions underline its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,4’-Dihydroxyflavone have been observed to change over time. Studies have shown that this compound can effectively inhibit MUC5AC gene expression and mucus production in a time-dependent manner . The stability and degradation of 7,4’-Dihydroxyflavone in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 7,4’-Dihydroxyflavone vary with different dosages in animal models. Preclinical studies have demonstrated its neuroprotective effects in rodent models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . High doses of 7,4’-Dihydroxyflavone may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
7,4’-Dihydroxyflavone is involved in various metabolic pathways, including flavone and flavonol biosynthesis and flavonoid biosynthesis . It interacts with enzymes such as flavonoid hydroxylases, which catalyze the hydroxylation of flavonoids, leading to the formation of 7,4’-Dihydroxyflavone . These metabolic pathways are essential for understanding its biosynthesis and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7,4’-Dihydroxyflavone within cells and tissues involve interactions with transporters and binding proteins. This compound is known to be transported across cell membranes and distributed within various tissues, including the brain . Understanding its transport mechanisms is crucial for optimizing its therapeutic efficacy and bioavailability.
Subcellular Localization
7,4’-Dihydroxyflavone exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the nucleus and vacuoles, suggesting potential signaling functions . The subcellular localization of 7,4’-Dihydroxyflavone is directed by targeting signals and post-translational modifications, which play a crucial role in its biological activity.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 7,4’-Dihidroxi flavona se puede sintetizar a través de varios métodos. Un enfoque común implica el uso de pirogalol como material de partida. . El producto final se obtiene mediante hidrólisis.
Métodos de producción industrial: La producción industrial de 7,4’-Dihidroxi flavona a menudo implica la extracción de plantas como Glycyrrhiza uralensis. El proceso de extracción incluye extracción con solvente, purificación y cristalización para lograr alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: 7,4’-Dihidroxi flavona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede llevar a la formación de quinonas.
Reducción: Las reacciones de reducción pueden modificar la estructura del flavonoide.
Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio.
Sustitución: Reactivos como el anhídrido acético se pueden utilizar para reacciones de acetilación.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de 7,4’-Dihidroxi flavona con grupos funcionales modificados .
Comparación Con Compuestos Similares
7,8-Dihydroxyflavone: Another flavonoid with similar neuroprotective properties.
4’,7-Dihydroxyflavone: A compound with structural similarities but different biological activities.
Uniqueness: 7,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and therapeutic potential .
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWNFIFMLXZPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176365 | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-14-7 | |
| Record name | 7,4′-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4',7-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,4'-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4',7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53ZZF57X0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7,4'-dihydroxyflavone exhibits its biological activity through various mechanisms. In the context of allergic asthma, it effectively inhibits the secretion of eotaxin-1 (CCL11) by human lung fibroblasts []. This inhibition occurs at the transcriptional level, reducing the expression of eotaxin-1 mRNA. The compound also demonstrates the ability to prevent the paradoxical adverse effect of long-term dexamethasone exposure, which typically increases eotaxin production. This protective effect is linked to 7,4'-dihydroxyflavone's ability to inhibit the dexamethasone-induced augmentation of phosphorylated STAT6 (p-STAT6) and impair the expression of histone deacetylase 2 (HDAC2) [].
A:
- Spectroscopic Data: Characterized using various techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) [, , , , ]. Specific spectral data can be found in the respective publications.
A: While specific data on material compatibility and stability under various conditions is limited within the provided research, 7,4'-dihydroxyflavone's presence in various plant resins suggests a degree of natural stability [, , , ]. Further research focusing on its stability in different solvents, temperatures, and pH ranges would be beneficial to understand its full application potential.
ANone: The provided research primarily focuses on 7,4'-dihydroxyflavone's biological activity rather than catalytic properties. Therefore, further investigation is needed to explore its potential in catalytic applications.
A: Yes, computational chemistry, particularly molecular docking studies, have been employed to investigate the interactions of 7,4'-dihydroxyflavone with potential drug targets. In one study, it was docked against key proteins involved in diabetes mellitus, revealing favorable binding affinities with some targets []. This approach provides valuable insights into the potential mechanisms of action and paves the way for further drug development endeavors.
ANone: Several studies provide insights into the SAR of 7,4'-dihydroxyflavone and related flavonoids:
- Importance of 7-hydroxy group: The presence of a 7-hydroxy group appears crucial for both stimulatory and inhibitory effects on Rhizobium nod gene expression [].
- Flavone structure: Flavones, including 7,4'-dihydroxyflavone, demonstrate higher activity in inducing nod gene expression in Rhizobium compared to isoflavones [].
- Hydroxylation pattern: The specific hydroxylation pattern of 7,4'-dihydroxyflavone influences its estrogenic activity. It exhibits higher selectivity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα) [].
- Prenylation: Studies on prenyltransferase SrCloQ revealed that 7,4'-dihydroxyflavone can be prenylated, with a preference for prenylation on the B-ring []. This modification can potentially alter its biological activity and requires further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
